

Spectroscopic Characterization of Chloro(isopropyl)silane: A Technical Guide

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Compound of Interest

Compound Name: Chloro(isopropyl)silane

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This technical guide provides a comprehensive overview of the spectroscopic data for **chloro(isopropyl)silane**, a versatile reagent in organic synthesis and materials science. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **chloro(isopropyl)silane**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.5 - 4.7	Septet	1H	Si-H
~1.2 - 1.4	Doublet	6H	CH ₃
~1.0 - 1.2	Multiplet	1H	CH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~25 - 30	CH(CH ₃) ₂
~18 - 22	CH ₃

²⁹Si NMR (Silicon-29 NMR)

Chemical Shift (δ) ppm	Notes
~10 to 30	The chemical shift is sensitive to solvent and concentration. The presence of the electron-withdrawing chlorine atom shifts the resonance downfield compared to alkylsilanes.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2870	Strong	C-H stretch (isopropyl)
2200-2100	Strong	Si-H stretch
1465	Medium	C-H bend (asymmetric, CH ₃)
1385	Medium	C-H bend (symmetric, CH ₃)
880-800	Strong	Si-C stretch
600-500	Strong	Si-Cl stretch

Mass Spectrometry (MS)

m/z Ratio	Relative Abundance	Assignment	Notes
122/124	Moderate	$[M]^+$	Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$).
107/109	Low	$[M - \text{CH}_3]^+$	Loss of a methyl group.
79	Strong	$[M - \text{C}_3\text{H}_7]^+$	Loss of the isopropyl group, often the base peak.
43	Strong	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation.

Experimental Protocols

Given the moisture-sensitive nature of chlorosilanes, all handling and sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[\[1\]](#)

NMR Spectroscopy

- **Sample Preparation:** In a glovebox or under a stream of inert gas, dissolve approximately 10-20 mg of **chloro(isopropyl)silane** in 0.5-0.7 mL of an anhydrous deuterated solvent (e.g., CDCl_3 , C_6D_6). Deuterated chloroform (CDCl_3) is a common choice for its ability to dissolve many organic compounds.[\[2\]](#)[\[3\]](#)
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm for ^1H , ^{13}C , and ^{29}Si NMR).
- **Data Acquisition:**
 - Transfer the solution to a dry NMR tube and cap it securely.
 - Acquire ^1H , ^{13}C , and ^{29}Si NMR spectra on a high-field NMR spectrometer.

- For ^{29}Si NMR, a longer acquisition time or the use of relaxation agents may be necessary due to the low natural abundance and long relaxation times of the ^{29}Si nucleus.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): As **chloro(isopropyl)silane** is a liquid, the spectrum can be obtained from a thin film.[\[4\]](#)[\[5\]](#)
 - In a dry environment, place a drop of the neat liquid between two dry, infrared-transparent salt plates (e.g., NaCl or KBr).[\[4\]](#)[\[6\]](#)
 - Gently press the plates together to form a thin, uniform film.
- Data Acquisition:
 - Mount the salt plates in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically over the range of 4000-400 cm^{-1} .
 - A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.[\[5\]](#)

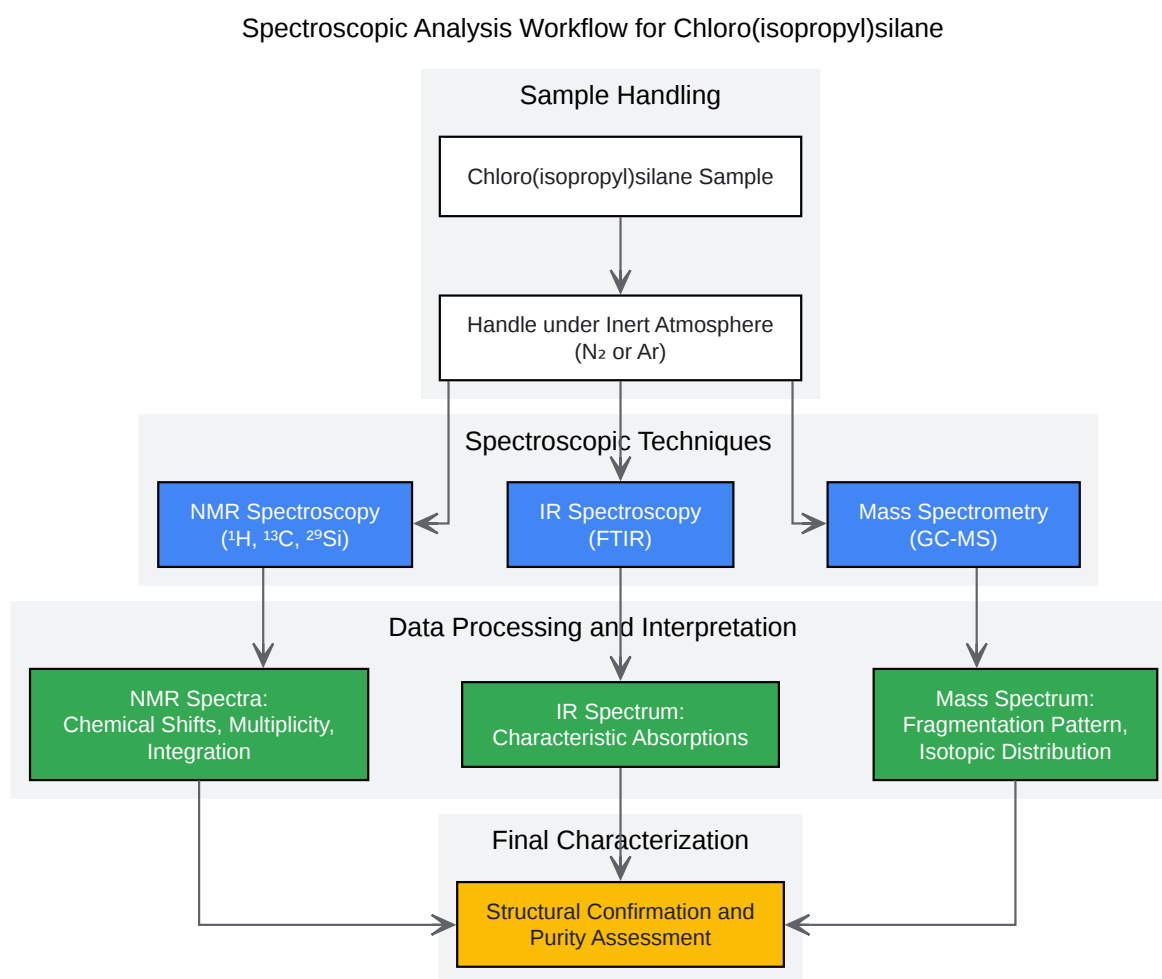
Mass Spectrometry (MS)

- Sample Introduction: Due to its volatility, **chloro(isopropyl)silane** is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[\[7\]](#)[\[8\]](#)[\[9\]](#)
- GC Conditions:
 - Injector: Use a split/splitless injector at a temperature of approximately 200-250°C.
 - Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable.
 - Oven Program: A temperature ramp from a low initial temperature (e.g., 40°C) to a final temperature of around 250°C will ensure good separation.
 - Carrier Gas: Helium is typically used as the carrier gas.[\[10\]](#)
- MS Conditions:

- Ionization: Electron Ionization (EI) at 70 eV is standard.[\[11\]](#)
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
- Scan Range: A mass range of m/z 30-200 is appropriate to detect the molecular ion and expected fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **chloro(isopropyl)silane**.



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Spectroscopic analysis workflow.

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- To cite this document: BenchChem. [Spectroscopic Characterization of Chloro(isopropyl)silane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15484112#spectroscopic-data-nmr-ir-ms-of-chloro-isopropyl-silane]

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